Cas no 920264-41-1 (1,1'-Biphenyl, 2,3,5,6-tetrafluoro-4'-methoxy-4-(trifluoromethyl)-)
920264-41-1 structure
Product Name:1,1'-Biphenyl, 2,3,5,6-tetrafluoro-4'-methoxy-4-(trifluoromethyl)-
CAS-nummer:920264-41-1
MF:C14H7F7O
MW:324.193608522415
CID:759030
PubChem ID:71424392
Update Time:2025-04-19
1,1'-Biphenyl, 2,3,5,6-tetrafluoro-4'-methoxy-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,1'-Biphenyl, 2,3,5,6-tetrafluoro-4'-methoxy-4-(trifluoromethyl)-
- 1,2,4,5-tetrafluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
- DTXSID90843185
- 920264-41-1
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- Inchi: 1S/C14H7F7O/c1-22-7-4-2-6(3-5-7)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3
- InChI-sleutel: ZFFIOVNGZSWOBX-UHFFFAOYSA-N
- LACHT: FC1C(=C(C(F)(F)F)C(=C(C=1C1C=CC(=CC=1)OC)F)F)F
Berekende eigenschappen
- Exacte massa: 324.03851198g/mol
- Monoisotopische massa: 324.03851198g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 351
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 9.2Ų
1,1'-Biphenyl, 2,3,5,6-tetrafluoro-4'-methoxy-4-(trifluoromethyl)- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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